molecular formula C15H11Cl2N3O B12365221 N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide

N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide

Cat. No.: B12365221
M. Wt: 320.2 g/mol
InChI Key: OIDIFCINLNNUKU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PSB-1491 involves the preparation of indazole- and indole-5-carboxamides. The synthetic route typically includes the following steps :

    Formation of the indazole or indole core: This is achieved through cyclization reactions.

    Introduction of the carboxamide group: This involves the reaction of the core structure with appropriate carboxylic acid derivatives under amide bond-forming conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

PSB-1491 undergoes several types of chemical reactions:

    Oxidation: As a monoamine oxidase B inhibitor, it can undergo oxidation reactions, particularly in the presence of oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-methylindazole-5-carboxamide

InChI

InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)

InChI Key

OIDIFCINLNNUKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)C=N1

Origin of Product

United States

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